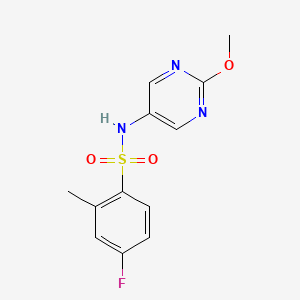

4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C11H10FN3O3S and a molecular weight of 283.28 g/mol

Métodos De Preparación

The synthesis of 4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxypyrimidine-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as hydrogen peroxide or sodium borohydride, respectively.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Aplicaciones Científicas De Investigación

4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide can be compared with similar compounds such as:

3-chloro-4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide: This compound has a chlorine atom instead of a methyl group, which may alter its chemical and biological properties.

3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide: This compound has a methoxy group instead of a methyl group, which may affect its reactivity and applications.

Actividad Biológica

4-Fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide (CAS Number: 2319784-40-0) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FN3O3S, with a molecular weight of approximately 297.31 g/mol. The compound features a sulfonamide group, which is known for its role in various biological activities, particularly as enzyme inhibitors.

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:

- Carbonic Anhydrase Inhibition : Research indicates that sulfonamide derivatives can act as inhibitors of carbonic anhydrases (CAs), enzymes that play critical roles in physiological processes such as pH regulation and CO₂ transport. The interaction of the sulfonamide moiety with the zinc ion in the active site of CAs is crucial for its inhibitory action .

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. It is believed that the presence of the methoxy group on the pyrimidine ring enhances its antiproliferative properties by affecting cellular signaling pathways involved in cancer progression .

In Vitro Studies

In vitro studies have demonstrated the biological efficacy of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| Panc-1 | 2.3 | Doxorubicin | 1.1 |

| MCF-7 | 2.8 | Doxorubicin | 1.1 |

| HT-29 | 3.5 | Doxorubicin | 1.1 |

| A-549 | 2.3 | Doxorubicin | 1.1 |

The data indicates that the compound exhibits significant antiproliferative activity across multiple cancer types, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds, providing insights into structure-activity relationships (SAR):

- A study by Congiu et al. synthesized various derivatives and tested them against human carbonic anhydrase isoforms, revealing that modifications to the aromatic and sulfonamide groups significantly influenced inhibitory potency .

- Another investigation highlighted that compounds with methoxy substitutions demonstrated enhanced activity against tumor-associated isoforms compared to their unsubstituted counterparts, emphasizing the importance of functional groups in modulating biological effects.

Propiedades

IUPAC Name |

4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O3S/c1-8-5-9(13)3-4-11(8)20(17,18)16-10-6-14-12(19-2)15-7-10/h3-7,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTDDVLLZOEUSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CN=C(N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.